An In-depth Technical Guide to the Mechanism of Action of ENMD-2076 Tartrate
An In-depth Technical Guide to the Mechanism of Action of ENMD-2076 Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ENMD-2076 is an orally active, small-molecule kinase inhibitor that has demonstrated a unique dual mechanism of action, targeting pathways involved in both tumor cell proliferation and angiogenesis.[1][2] This multi-targeted approach offers a potential advantage over single-target agents by simultaneously addressing multiple key drivers of tumor growth and survival.[1] This technical guide provides a comprehensive overview of the mechanism of action of ENMD-2076, detailing its molecular targets, downstream signaling effects, and summarizing key preclinical and clinical findings.
Core Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis
ENMD-2076 exerts its antitumor effects through the selective inhibition of a distinct profile of protein kinases crucial for cell cycle regulation and the formation of new blood vessels.[1][2] Its primary modes of action are:
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Antiproliferative Effects: Primarily driven by the potent inhibition of Aurora A kinase, a key regulator of mitosis.[1][3]
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Antiangiogenic Effects: Achieved by targeting vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), which are critical for angiogenesis.[1][2]
This dual activity leads to the induction of G2/M cell cycle arrest, apoptosis in tumor cells, and the inhibition of new blood vessel formation, ultimately resulting in tumor growth inhibition or regression.[3][4]
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Caption: High-level overview of ENMD-2076's dual mechanism of action.
Molecular Targets and In Vitro Activity
ENMD-2076 has been shown to inhibit a range of kinases with varying potencies. The half-maximal inhibitory concentrations (IC50) against key targets are summarized below.
| Target Kinase | IC50 (nM) |
| Proliferation Targets | |
| Aurora A | 14[1][5] |
| Aurora B | 350[1][3] |
| Flt3 | 1.86 - 3[3][4][5] |
| Src | 23 - 56.4[3][4] |
| c-Kit | 120[6] |
| Angiogenesis Targets | |
| KDR/VEGFR2 | 40 - 58.2[3][4][5] |
| Flt4/VEGFR3 | 15.9[4] |
| FGFR1 | 70.8 - 93[3][4] |
| FGFR2 | 70.8 - 92.7[3][4] |
| PDGFRα | 56.4[4] |
Signaling Pathways
ENMD-2076's inhibition of its primary targets leads to the disruption of several downstream signaling pathways.
Aurora A Kinase Inhibition and Antiproliferative Pathway
Inhibition of Aurora A kinase, a key regulator of mitosis, is a central component of ENMD-2076's antiproliferative activity.[1] This leads to a cascade of events including:
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G2/M Phase Arrest: Disruption of mitotic spindle formation, leading to cell cycle arrest at the G2/M transition.[3][4]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death.[4][7]
-
Downregulation of Survivin and X-linked inhibitor of apoptosis (XIAP): Further promoting apoptosis.[3]
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Inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.[3][8]
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Caption: ENMD-2076's antiproliferative signaling pathway.
VEGFR/FGFR Inhibition and Antiangiogenic Pathway
ENMD-2076's antiangiogenic properties stem from its inhibition of key receptor tyrosine kinases involved in the formation of new blood vessels.[1] The primary targets in this pathway are VEGFRs and FGFRs.[2] Inhibition of these receptors leads to:
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Prevention of New Blood Vessel Formation: Crucial for supplying tumors with nutrients and oxygen.[2]
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Regression of Existing Tumor Vasculature: Further restricting tumor growth.[2]
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Caption: ENMD-2076's antiangiogenic signaling pathway.
Preclinical In Vitro and In Vivo Efficacy
In Vitro Antiproliferative Activity
ENMD-2076 has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines.
| Cell Line Type | IC50 Range (µM) |
| Solid Tumor and Hematopoietic Cancers | 0.025 - 0.7[2] |
| Breast Cancer | 0.25 - 16.1[9] |
| Human Leukemia | 0.025 - 0.53[4] |
| Multiple Myeloma | 2.99 - 7.06[3] |
In Vivo Antitumor Activity
In various tumor xenograft models, orally administered ENMD-2076 has been shown to induce tumor growth inhibition or complete regression at well-tolerated doses.[1][2] Efficacy has been demonstrated in models of breast cancer, colon cancer, melanoma, leukemia, and multiple myeloma.[2][7] For instance, in an MDA-MB-231 triple-negative breast cancer xenograft model, treatment with 100 mg/kg of ENMD-2076 resulted in significant tumor growth inhibition.[9]
Clinical Trial Data
ENMD-2076 has been evaluated in several Phase I and Phase II clinical trials across various cancer types.
| Cancer Type | Phase | Key Outcomes |
| Advanced Solid Tumors | I | MTD established at 160 mg/m² orally once daily. Promising activity observed, particularly in ovarian cancer.[6] |
| Relapsed/Refractory AML/CMML | I | MTD determined. Most common toxicities included fatigue, diarrhea, dysphonia, and hypertension.[10] |
| Platinum-Resistant Ovarian Cancer | II | 6-month Progression-Free Survival (PFS) rate of 22%. Median Time to Progression (TTP) of 3.6 months.[11] |
| Triple-Negative Breast Cancer | II | 6-month Clinical Benefit Rate (CBR) of 16.7%, including two partial responses.[12] |
| Ovarian Clear Cell Carcinoma | II | 6-month PFS rate of 22%. Loss of ARID1A expression correlated with better PFS.[13] |
| Advanced Fibrolamellar Carcinoma | II | One partial response (3%) and 57% stable disease. Did not support further single-agent evaluation.[14] |
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of ENMD-2076 against recombinant human kinases was determined using standard kinase assay methodologies, such as the PanVera Z'-Lyte kinase assay kit.[3] These assays typically involve incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor, followed by quantification of substrate phosphorylation.
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Start -> Prepare_Reagents; Prepare_Reagents -> Incubate; Incubate -> Detect_Phosphorylation; Detect_Phosphorylation -> Calculate_IC50; Calculate_IC50 -> End; }
Caption: Workflow for the Sulforhodamine B (SRB) proliferation assay.
In Vivo Xenograft Studies
The antitumor efficacy of ENMD-2076 in vivo was evaluated using tumor xenograft models. [1]This typically involves subcutaneously injecting human cancer cells into immunocompromised mice. [1]Once tumors reach a specified size, the mice are treated with ENMD-2076 (administered orally) or a vehicle control. [1]Tumor volume is measured regularly to assess treatment efficacy. [7] dot
Caption: General workflow for in vivo tumor xenograft studies.
Pharmacodynamic Analyses
In both preclinical and clinical studies, pharmacodynamic assessments were conducted to confirm the on-target activity of ENMD-2076. [1][6]This involved collecting tumor tissue or blood samples to measure biomarkers such as the phosphorylation status of target kinases (e.g., Aurora A, VEGFR2) and markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). [7][12]
Conclusion
ENMD-2076 tartrate is a multi-targeted kinase inhibitor with a well-defined dual mechanism of action that encompasses both antiproliferative and antiangiogenic effects. Its ability to potently inhibit Aurora A kinase and key angiogenic kinases like VEGFR and FGFR provides a strong rationale for its clinical development. Preclinical studies have consistently demonstrated its robust antitumor activity, and clinical trials have shown promising signals of efficacy in various cancer types, particularly in ovarian and triple-negative breast cancers. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from ENMD-2076 and exploring its potential in combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ENMD-2076 | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 6. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. EntreMed, Inc.'s ENMD-2076 Demonstrates Antitumor Activity in Multiple Myeloma Model; Preclinical Data Support Rationale for Clinical Study - BioSpace [biospace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
